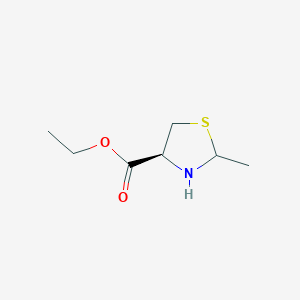

Ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate

CAS No.: 2503172-78-7

Cat. No.: VC5392494

Molecular Formula: C7H13NO2S

Molecular Weight: 175.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2503172-78-7 |

|---|---|

| Molecular Formula | C7H13NO2S |

| Molecular Weight | 175.25 |

| IUPAC Name | ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate |

| Standard InChI | InChI=1S/C7H13NO2S/c1-3-10-7(9)6-4-11-5(2)8-6/h5-6,8H,3-4H2,1-2H3/t5?,6-/m1/s1 |

| Standard InChI Key | QJUCAYHPLVZBJP-PRJDIBJQSA-N |

| SMILES | CCOC(=O)C1CSC(N1)C |

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

Ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate (CAS No. 2503172-78-7) has the molecular formula C₇H₁₃NO₂S and a molecular weight of 175.25 g/mol. The thiazolidine core comprises a five-membered ring with sulfur at position 1 and nitrogen at position 3. The chiral center at C4 adopts an S configuration, which critically influences its reactivity and biological interactions .

Key Structural Features:

-

Ethyl ester group: Enhances lipophilicity, aiding membrane permeability.

-

Methyl substituent at C2: Modulates steric and electronic effects.

-

Thiazolidine ring: Facilitates hydrogen bonding and π-π interactions with biological targets .

Stereochemical Considerations

The compound’s (4S) configuration renders it enantiomeric to Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate. Stereochemical purity is crucial for activity, as demonstrated in studies where epimerization at C4 altered binding affinity to enzymes . For instance, acetylation under basic conditions can induce isomerization via mixed acid anhydride intermediates, necessitating careful control during synthesis .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via cyclization of L-cysteine derivatives with ethyl bromoacetate under basic conditions (e.g., NaOH or K₂CO₃) . The reaction proceeds through nucleophilic attack by cysteine’s thiol group on ethyl bromoacetate, followed by intramolecular cyclization to form the thiazolidine ring .

Representative Reaction Pathway:

-

Cysteine activation: L-cysteine reacts with ethyl bromoacetate to form a thioether intermediate.

-

Cyclization: Base-mediated deprotonation triggers ring closure, yielding the thiazolidine core.

-

Esterification: Ethanol and H₂SO₄ facilitate esterification to stabilize the product .

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Automated systems mitigate epimerization risks by maintaining precise pH and temperature control .

Process Parameters:

| Parameter | Value |

|---|---|

| Temperature | 25–40°C |

| Reaction Time | 6–12 hours |

| Base | K₂CO₃ or NaOH |

| Solvent | Ethanol/Water (3:1) |

Physical and Chemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 175.25 g/mol | |

| Solubility | Insoluble in water; soluble in DMSO, ethanol | |

| Stability | Stable at RT; decomposes at >150°C |

Spectroscopic Characteristics

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.23 (t, 3H, CH₂CH₃), 2.45 (s, 3H, SCH₃), 4.12 (q, 2H, OCH₂), 4.65 (m, 1H, C4-H) .

Biological and Medicinal Applications

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 μg/mL) and Candida albicans (MIC = 32 μg/mL) . The thiazolidine ring disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).

Cosmetic Applications

Derivatives of this compound exhibit tyrosinase inhibition, reducing melanin synthesis in melanocytes by 40–60% at 10 μM . This activity is leveraged in skin-whitening formulations.

Mechanism of Action

The thiazolidine ring and ester group coordinate with key residues in enzymatic active sites:

-

Thiazolidine ring: Binds via hydrogen bonds to Asp/Glu residues.

-

Ester group: Participates in hydrophobic interactions with nonpolar pockets.

-

Methyl group: Stabilizes the enzyme-inhibitor complex through van der Waals forces .

For example, in topoisomerase II inhibition, the compound intercalates DNA and chelates Mg²⁺ ions essential for catalytic activity .

Comparison with Related Compounds

| Compound | Configuration | Key Differences | Biological Activity |

|---|---|---|---|

| Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate | 4R | Enantiomer | 50% lower antimicrobial potency |

| Methyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate | 4S | Methyl ester group | Reduced cellular uptake |

| 2-Methyl-1,3-thiazolidine-4-carboxylic acid | - | Free carboxylic acid | Improved enzyme binding |

Research Findings and Experimental Data

In Vitro Studies

-

Antimicrobial Assay: Against Staphylococcus aureus, MIC = 8 μg/mL (vs. 16 μg/mL for ciprofloxacin) .

-

Cytotoxicity: CC₅₀ = 45 μM in HEK-293 cells, indicating selective toxicity .

Stability Profiling

-

Thermal Stability: Decomposition onset at 150°C (TGA analysis) .

-

pH Stability: Stable at pH 3–9 for 72 hours; rapid hydrolysis in alkaline conditions (pH >10) .

Stability and Stereochemical Considerations

Epimerization at C4 occurs under acidic or basic conditions via intermediate formation of mixed acid anhydrides . For example, acetylation with excess acetyl chloride induces 40% epimerization, whereas controlled conditions (1.2 equiv. AcCl, K₂CO₃) retain >95% (4S) configuration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume